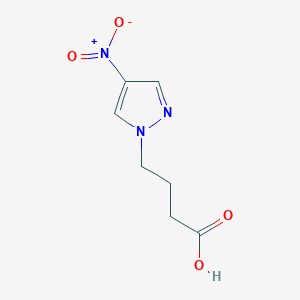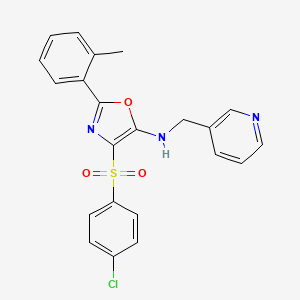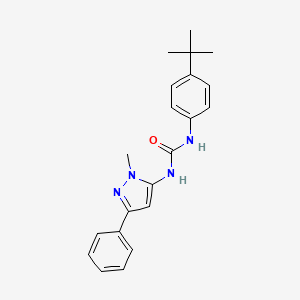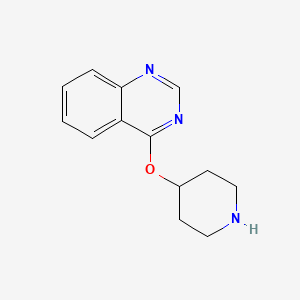
4-(Piperidin-4-yloxy)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Piperidin-4-yloxy)quinazoline” is a derivative of quinazoline, an important nitrogen-containing aromatic heterocyclic compound . Quinazoline derivatives have been found to exhibit various pharmacological activities, such as anti-tumor, antiviral, antibacterial, and anticonvulsant .
Synthesis Analysis
In a study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized . The synthesis process involved the use of piperidine, a vital fundament in the production of drugs .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-4-yloxy)quinazoline” includes a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Piperidin-4-yloxy)quinazoline” derivatives are complex and involve multiple steps . The yield of the reaction was reported to be 85.3% .Applications De Recherche Scientifique
- Quinazoline derivatives exhibit promising anticancer effects. Researchers have identified their potential as inhibitors of specific kinases involved in cancer cell proliferation and survival. These compounds interfere with signaling pathways, hindering tumor growth and metastasis .
- 4-(Piperidin-4-yloxy)quinazoline derivatives have demonstrated antibacterial properties. Specifically, they exhibit efficacy against Acinetobacter baumannii bacteria, which are notorious for causing hospital-acquired infections .
- Quinazoline-based compounds also show antifungal activity. They may serve as potential agents against fungal pathogens, contributing to the development of novel antifungal drugs .
- Researchers have explored the anti-inflammatory effects of quinazoline derivatives. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .
- Quinazoline moieties exhibit antioxidant activity, protecting cells from oxidative stress. Their potential in preventing oxidative damage makes them valuable candidates for further investigation .
- Preliminary studies suggest that quinazoline derivatives possess antiviral properties. These compounds may inhibit viral replication or entry, making them relevant in the fight against viral infections .
Anticancer Properties
Antibacterial Activity
Antifungal Effects
Anti-Inflammatory Potential
Antioxidant Properties
Antiviral Applications
Mécanisme D'action
Target of Action
Both piperidine and quinazoline moieties, which are part of the 4-(piperidin-4-yloxy)quinazoline structure, are known to interact with various biological targets . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Similarly, quinazolines show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Mode of Action
Compounds containing piperidine and quinazoline moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives exhibit their effects by inhibiting certain enzymes or interacting with specific receptors . Similarly, quinazoline derivatives can act by inhibiting enzymes like thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Biochemical Pathways
Compounds containing piperidine and quinazoline moieties are known to affect various biochemical pathways . For example, some piperidine derivatives can affect pathways related to inflammation, pain perception, and neurotransmission . Similarly, quinazoline derivatives can affect pathways related to cell proliferation, inflammation, and microbial infection .
Pharmacokinetics
Compounds containing piperidine and quinazoline moieties are known to have various pharmacokinetic properties . For instance, some piperidine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys . Similarly, quinazoline derivatives can have various ADME properties depending on their specific structures .
Result of Action
Compounds containing piperidine and quinazoline moieties are known to have various effects at the molecular and cellular levels . For example, some piperidine derivatives can induce changes in cellular signaling, gene expression, and cell proliferation . Similarly, quinazoline derivatives can induce changes in cell proliferation, cell cycle progression, and apoptosis .
Action Environment
The action of compounds containing piperidine and quinazoline moieties can be influenced by various environmental factors . For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
Safety and Hazards
Orientations Futures
The development of “4-(Piperidin-4-yloxy)quinazoline” and its derivatives for potential therapeutic applications is a promising area of research . Further studies are needed to fully understand their mechanisms of action, optimize their synthesis, and evaluate their safety and efficacy in preclinical and clinical settings.
Propriétés
IUPAC Name |
4-piperidin-4-yloxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKIRWASSBAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


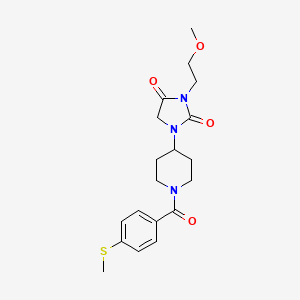
![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)

![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)
